1-(Pentadecanoyloxy)pyrrolidine-2,5-dione
Description
1-(Pentadecanoyloxy)pyrrolidine-2,5-dione is a succinimide derivative featuring a pentadecanoyloxy (C15 ester) group substituted at the nitrogen position of the pyrrolidine-2,5-dione core. The long aliphatic chain likely enhances lipophilicity, making it suitable for drug delivery systems or surfactant formulations.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19(23)24-20-17(21)15-16-18(20)22/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTFRULGEWHTKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538700 | |
| Record name | 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823780-38-7 | |
| Record name | 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of pentadecanoic acid with pyrrolidine-2,5-dione under specific conditions, such as the use of coupling agents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine). The reaction typically takes place in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentadecanoyloxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Pentadecanoyloxy)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biological processes.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
1-(Pentadecanoyloxy)pyrrolidine-2,5-dione can be compared with other similar compounds, such as 1-(Hexadecanoyloxy)pyrrolidine-2,5-dione and 1-(Heptadecanoyloxy)pyrrolidine-2,5-dione. These compounds differ in the length of their fatty acid chains, which can influence their physical and chemical properties. The uniqueness of this compound lies in its specific chain length and functional group, which may confer distinct biological or chemical properties.
Comparison with Similar Compounds
Structural and Functional Classification
Pyrrolidine-2,5-dione derivatives are classified based on substituents, which dictate their reactivity and applications. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Research Findings
Lipophilicity and Drug Delivery
- Long-chain esters (e.g., C15 in the target compound or C11-sulfanyl in ) exhibit enhanced lipophilicity, critical for membrane permeability in drug delivery.
Physicochemical and Structural Insights
- Crystallography : Derivatives like 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione () have been structurally characterized, aiding in understanding substituent effects on molecular packing and stability .
- Synthetic Flexibility : Modifications at the N-position (e.g., indole, benzothiazole in ) enable tailored bioactivity or material properties .
Biological Activity
1-(Pentadecanoyloxy)pyrrolidine-2,5-dione, a pyrrolidine derivative, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer and immunomodulatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C_{20}H_{37}N O_3
- CAS Number: 823780-38-7
The presence of the pentadecanoyloxy group is significant as it may influence the compound's solubility and interaction with biological membranes.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition: Similar compounds in this class have been shown to inhibit IDO, an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. This inhibition can enhance T-cell proliferation and improve anti-tumor responses in various cancer models .
- Antioxidant Activity: The compound may also demonstrate antioxidant properties by scavenging free radicals and reducing oxidative stress in cells, which is crucial for maintaining cellular health and function.
Anticancer Properties
Several studies have explored the anticancer potential of pyrrolidine derivatives. For instance:
- Case Study 1: In a murine model of breast cancer (4T1 tumor), treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The compound was administered at doses of 100 mg/kg and showed a marked reduction in tumor size after several weeks of treatment .
- Case Study 2: Another study focused on colorectal cancer models demonstrated that this compound could modulate immune responses by decreasing kynurenine levels in the tumor microenvironment, thereby enhancing the effectiveness of immune checkpoint inhibitors .
Immunomodulatory Effects
The immunomodulatory effects of this compound are particularly noteworthy:
- T-cell Activation: The compound has been shown to enhance T-cell activation through IDO inhibition, leading to increased proliferation rates in peripheral blood lymphocytes (PBLs) when treated with interleukin-2 (IL-2) .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
